9-(4-methoxyphenyl)-4-propan-2-yl-2,4,6,8,10,17-hexazatetracyclo[8.7.0.02,7.011,16]heptadeca-1(17),6,11,13,15-pentaene
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Overview
Description
9-(4-methoxyphenyl)-4-propan-2-yl-2,4,6,8,10,17-hexazatetracyclo[8.7.0.02,7.011,16]heptadeca-1(17),6,11,13,15-pentaene: N-[(9E)-8,10,17-triazatetracyclo[8.7.0.02,7.011,16]heptadeca-1(17),2,4,6,11(16),12,14-heptaen-9-ylidene]benzamide , is a fascinating compound with a complex structure. It has been synthesized and characterized by spectroscopy, microanalysis, and single crystal X-ray diffractometry .
Chemical Reactions Analysis
Types of Reactions::
Oxidation: Investigate its susceptibility to oxidation reactions.
Reduction: Explore reduction pathways.
Substitution: Assess substitution reactions.
Other Transformations: Investigate any additional reactions.
Reagents: Various oxidants, reducing agents, and nucleophiles.
Conditions: Solvent choice, temperature, and catalysts play crucial roles.
Major Products:: The major products formed during these reactions would depend on the specific conditions applied. Further research is needed to elucidate these products.
Scientific Research Applications
Chemistry: Investigate its role as a building block for more complex molecules.
Biology: Explore its interactions with biological systems.
Medicine: Assess its pharmacological properties.
Industry: Consider its use in materials science or catalysis.
Mechanism of Action
The precise mechanism by which this compound exerts its effects remains an open question. Researchers may need to investigate its molecular targets and pathways involved.
Comparison with Similar Compounds
While detailed information on similar compounds is scarce, we can highlight the uniqueness of 9-(4-methoxyphenyl)-4-propan-2-yl-2,4,6,8,10,17-hexazatetracyclo[8.7.0.02,7.011,16]heptadeca-1(17),6,11,13,15-pentaene within its class.
Properties
Molecular Formula |
C21H24N6O |
---|---|
Molecular Weight |
376.5 g/mol |
IUPAC Name |
9-(4-methoxyphenyl)-4-propan-2-yl-2,4,6,8,10,17-hexazatetracyclo[8.7.0.02,7.011,16]heptadeca-1(17),6,11,13,15-pentaene |
InChI |
InChI=1S/C21H24N6O/c1-14(2)25-12-22-20-24-19(15-8-10-16(28-3)11-9-15)27-18-7-5-4-6-17(18)23-21(27)26(20)13-25/h4-11,14,19H,12-13H2,1-3H3,(H,22,24) |
InChI Key |
LDOPZEVSAVSEEI-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N1CN=C2NC(N3C4=CC=CC=C4N=C3N2C1)C5=CC=C(C=C5)OC |
Origin of Product |
United States |
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